molecular formula C25H24FNO3 B11600336 6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11600336
M. Wt: 405.5 g/mol
InChI Key: JDJJIFJQJYQGMD-UHFFFAOYSA-N
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Description

6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions, a fluorophenyl group at the 2 position, and a phenyl group at the 1 position of the dihydroisoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted benzaldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Introduction of different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline
  • (2,5-Difluorophenyl)[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone
  • (4-Ethylphenyl)[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone

Uniqueness

6,7-Diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of ethoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. The fluorophenyl group at the 2 position also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C25H24FNO3

Molecular Weight

405.5 g/mol

IUPAC Name

6,7-diethoxy-2-(4-fluorophenyl)-1-phenyl-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C25H24FNO3/c1-3-29-22-14-18-15-24(28)27(20-12-10-19(26)11-13-20)25(17-8-6-5-7-9-17)21(18)16-23(22)30-4-2/h5-14,16,25H,3-4,15H2,1-2H3

InChI Key

JDJJIFJQJYQGMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)F)C4=CC=CC=C4)OCC

Origin of Product

United States

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